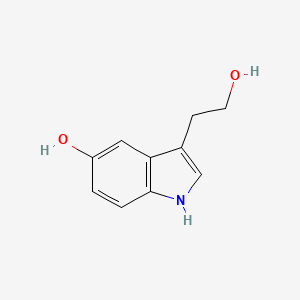

5-Hydroxytryptophol

Descripción general

Descripción

El 5-Hidroxitriptófano es un compuesto natural que es un metabolito de la serotonina. Se excreta principalmente en la orina humana como un conjugado glucurónido. Este compuesto es significativo en varios procesos biológicos y ha sido estudiado por su papel en el metabolismo de la serotonina, un neurotransmisor crucial en el cuerpo humano .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-Hidroxitriptófano generalmente implica la hidroxilación del triptófano. Un método común incluye el uso de enzimas específicas o catalizadores químicos para introducir un grupo hidroxilo en la posición 5 del anillo indólico del triptófano. Las condiciones de reacción a menudo requieren temperaturas controladas y niveles de pH para garantizar la hidroxilación selectiva sin afectar otras partes de la molécula.

Métodos de producción industrial

La producción industrial de 5-Hidroxitriptófano puede implicar enfoques biotecnológicos, como el uso de microorganismos genéticamente modificados que pueden producir el compuesto mediante procesos de fermentación. Estos métodos son ventajosos debido a su eficiencia y la capacidad de producir grandes cantidades del compuesto en condiciones controladas.

Análisis De Reacciones Químicas

Tipos de reacciones

El 5-Hidroxitriptófano experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede convertir el 5-Hidroxitriptófano en 5-Hidroxiindol-3-acetaldehído.

Reducción: Puede reducirse para formar triptófano.

Sustitución: El grupo hidroxilo puede sustituirse con otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio (NaBH₄).

Sustitución: Se pueden utilizar varios reactivos, incluidos los halógenos y los agentes alquilantes, para introducir nuevos grupos funcionales.

Productos principales

Oxidación: 5-Hidroxiindol-3-acetaldehído.

Reducción: Triptófano.

Sustitución: Dependiendo del reactivo, los productos pueden incluir derivados halogenados o alquilados del 5-Hidroxitriptófano.

Aplicaciones Científicas De Investigación

Neuropsychiatric Disorders

Role in Depression and Anxiety Treatment:

5-Hydroxytryptophol is recognized for its potential as a therapeutic agent in treating depression and anxiety disorders. As a serotonin metabolite, it is involved in serotonergic signaling, which is crucial for mood regulation. Clinical trials have shown that supplementation with 5-hydroxytryptophan (5-HTP), the precursor to 5-HTOL, can lead to improved mood and reduced symptoms of depression. A systematic review indicated a significant antidepressant effect of 5-HTP, suggesting that increasing serotonin levels may alleviate depressive symptoms .

Impact on Sleep Quality:

Recent studies have demonstrated that 5-HTP supplementation can enhance sleep quality, particularly in older adults with poor sleep patterns. A clinical trial conducted at the National University of Singapore found that 5-HTP improved sleep quality by modulating gut microbiota composition, linking gastrointestinal health with sleep regulation .

Gut-Brain Axis

Modulation of Gut Microbiota:

Research indicates that this compound plays a role in the gut-brain axis, influencing both gut microbiota and neuropsychiatric health. A study on mice revealed that oral administration of 5-HTP restored gut microbiota dysbiosis associated with depression-like behaviors. This suggests that 5-HTOL may have therapeutic implications for conditions like irritable bowel syndrome and other gastrointestinal disorders linked to mental health .

Inflammatory Bowel Disease

Fatigue Management:

A randomized controlled trial assessed the effects of 5-HTP on fatigue in patients with quiescent Inflammatory Bowel Disease (IBD). Although the study did not find significant differences in fatigue reduction between the treatment and placebo groups, it highlighted the potential for further exploration of serotonin precursors in managing fatigue associated with chronic inflammatory conditions .

Forensic Applications

Biomarker for Alcohol Consumption:

this compound serves as a sensitive biomarker for recent alcohol intake. Elevated levels of urinary 5-HTOL can indicate acute alcohol consumption due to its metabolic response following ethanol ingestion. This application is particularly useful in forensic toxicology for determining recent alcohol use in postmortem analyses . The ratio of 5-HTOL to other metabolites like 5-hydroxyindoleacetic acid enhances the reliability of this biomarker by accounting for urine dilution effects .

Data Summary Table

Mecanismo De Acción

El mecanismo de acción del 5-Hidroxitriptófano implica su papel como metabolito de la serotonina. Se produce mediante la degradación enzimática de la serotonina y puede influir en varios procesos fisiológicos al interactuar con los receptores de serotonina y otros objetivos moleculares. Las vías involucradas incluyen la vía metabólica de la serotonina, donde se forma a partir de la serotonina por la acción de la monoaminooxidasa y la aldehído deshidrogenasa.

Comparación Con Compuestos Similares

Compuestos similares

Serotonina: El precursor del 5-Hidroxitriptófano, involucrado en la regulación del estado de ánimo y otras funciones fisiológicas.

Triptófano: Un compuesto relacionado que puede hidroxilarse para formar 5-Hidroxitriptófano.

Ácido 5-Hidroxiindolacético: Otro metabolito de la serotonina, a menudo utilizado como biomarcador de la actividad de la serotonina.

Singularidad

El 5-Hidroxitriptófano es único debido a su función específica en el metabolismo de la serotonina y su patrón de excreción en la orina. A diferencia de la serotonina, que actúa directamente como neurotransmisor, el 5-Hidroxitriptófano sirve como subproducto metabólico, proporcionando información sobre el manejo de la serotonina por el cuerpo y sus vías relacionadas .

Actividad Biológica

5-Hydroxytryptophol (5-HTOL) is a metabolite of serotonin that has garnered attention for its biological activity, particularly in relation to neurological and psychiatric disorders. This article explores the compound's biosynthesis, physiological effects, and clinical implications based on diverse research findings.

Biosynthesis of this compound

5-HTOL is primarily derived from serotonin through enzymatic processes involving monoamine oxidase (MAO). The conversion of serotonin to 5-HTOL occurs via oxidative deamination, which is influenced by various factors including the presence of alcohol. Ethanol consumption has been shown to alter serotonin metabolism, leading to increased levels of 5-HTOL in the cerebrospinal fluid and urine of alcoholics . The biosynthetic pathway can be summarized as follows:

Physiological Effects

1. Neurotransmission and Mood Regulation

5-HTOL's role as a serotonin metabolite suggests its involvement in mood regulation. Clinical studies indicate that it may serve as a marker for serotonergic activity, especially in the context of depression and anxiety disorders. A systematic review highlighted that 5-hydroxytryptophan (5-HTP), a precursor to both serotonin and 5-HTOL, has antidepressant effects, with a remission rate of approximately 65% in depressed patients .

2. Alcohol Consumption

Research indicates that elevated levels of 5-HTOL in urine can reliably indicate recent alcohol intake. This relationship underscores the compound's potential as a biochemical marker in forensic science and clinical settings . The mechanism involves an alcohol-induced shift in serotonin metabolism, leading to increased production of 5-HTOL .

3. Potential Therapeutic Applications

There is emerging evidence supporting the therapeutic potential of 5-HTOL in treating conditions such as obsessive-compulsive disorder (OCD) and cerebellar ataxia. In one study, long-term administration of 5-HTP (which converts to both serotonin and subsequently to 5-HTOL) showed significant improvements in ataxia symptoms among patients .

Case Study 1: Depression Treatment

A meta-analysis involving thirteen studies found that patients treated with 5-HTP experienced significant improvements in depressive symptoms compared to placebo groups. The analysis reported a large effect size (Hedges’ g = 1.11), indicating substantial clinical relevance .

Case Study 2: Alcoholism Marker

In a study examining the relationship between alcohol intake and serotonin metabolism, researchers found that individuals consuming alcohol exhibited markedly higher urinary levels of 5-HTOL compared to non-drinkers. This finding supports the use of 5-HTOL as a sensitive marker for acute alcohol consumption .

Research Findings

Propiedades

IUPAC Name |

3-(2-hydroxyethyl)-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-4-3-7-6-11-10-2-1-8(13)5-9(7)10/h1-2,5-6,11-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQROHCSYOGBQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165505 | |

| Record name | Hydroxytryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxytryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

154-02-9 | |

| Record name | 5-Hydroxytryptophol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxytryptophol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxytryptophol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxytryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-1H-indole-3-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYTRYPTOPHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52MNE52QA1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxytryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001855 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.